molecular formula C6H10F3NO B11811031 3-(2,2,2-Trifluoroethoxy)pyrrolidine

3-(2,2,2-Trifluoroethoxy)pyrrolidine

Cat. No.: B11811031
M. Wt: 169.14 g/mol
InChI Key: DDONDEJNLINCKA-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyrrolidine is an organic compound with the molecular formula C6H10F3NO It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a trifluoroethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,2,2-Trifluoroethoxy)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound can be produced in large quantities by employing automated systems that ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of specific biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a trifluoroethoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyrrolidine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2

InChI Key

DDONDEJNLINCKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC(F)(F)F

Origin of Product

United States

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